molecular formula C23H23NO4 B270958 N-[4-(3,5-dimethylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

N-[4-(3,5-dimethylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Cat. No. B270958
M. Wt: 377.4 g/mol
InChI Key: NZTANZPKFFNERT-UHFFFAOYSA-N
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Description

N-[4-(3,5-dimethylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential anti-cancer properties. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies.

Scientific Research Applications

DMXAA has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, breast, and colon cancer. DMXAA has also been shown to have anti-angiogenic properties, meaning that it can inhibit the growth of blood vessels that supply nutrients to tumors. This makes DMXAA a promising candidate for the development of new cancer therapies.

Mechanism of Action

DMXAA works by activating the immune system to attack cancer cells. It does this by stimulating the production of cytokines, which are signaling molecules that help to regulate the immune response. Specifically, DMXAA activates the production of interferon-alpha, which has been shown to have anti-tumor effects.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, as well as the activation of immune cells such as macrophages and dendritic cells. DMXAA has also been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of DMXAA is that it is relatively easy to synthesize and can be produced in large quantities. DMXAA has also been shown to be effective in a variety of cancer cell lines, making it a promising candidate for further study. However, one limitation of DMXAA is that it can be toxic to normal cells at high concentrations, which can limit its potential as a cancer therapy.

Future Directions

There are a number of future directions for research on DMXAA. One area of interest is the development of new cancer therapies based on DMXAA. This could involve the use of DMXAA in combination with other drugs or therapies to enhance its anti-cancer effects. Another area of interest is the development of new methods for delivering DMXAA to tumors, such as through the use of nanoparticles or other targeted delivery systems. Finally, further research is needed to better understand the mechanism of action of DMXAA and its potential as a cancer therapy.

Synthesis Methods

DMXAA is synthesized through a multi-step process that involves the reaction of 3,5-dimethylphenol with 4-bromophenol to form 4-(3,5-dimethylphenoxy)phenol. This intermediate is then reacted with cyclopentadiene to form a Diels-Alder adduct, which is then converted to DMXAA through a series of steps involving oxidation, reduction, and cyclization.

properties

Product Name

N-[4-(3,5-dimethylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

N-[4-(3,5-dimethylphenoxy)phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide

InChI

InChI=1S/C23H23NO4/c1-12-7-13(2)9-17(8-12)27-16-5-3-15(4-6-16)24-22(25)20-14-10-18-19(11-14)28-23(26)21(18)20/h3-9,14,18-21H,10-11H2,1-2H3,(H,24,25)

InChI Key

NZTANZPKFFNERT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4)C

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4)C

Origin of Product

United States

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